molecular formula C11H6O B14755260 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene CAS No. 277-96-3

2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene

Cat. No.: B14755260
CAS No.: 277-96-3
M. Wt: 154.16 g/mol
InChI Key: FXEAVKFTEXPDRN-UHFFFAOYSA-N
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Description

2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene: is a complex polycyclic aromatic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes a cyclopropane ring fused to a naphthalene moiety and an oxirane ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with aromatic aldehydes in the presence of a methanolic ammonia solution. The resulting product is then subjected to further reactions, including treatment with hydrochloric acid and ammonia, followed by extraction and recrystallization .

Industrial Production Methods

The use of low-valent titanium reagents and other catalysts can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in π-π interactions with aromatic systems, influencing biological pathways and chemical reactions. Specific pathways and targets are still under investigation, but its ability to undergo ring-opening reactions and form reactive intermediates is a key aspect of its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Cyclopenta[a]naphthalene
  • 1H-Cyclopenta[b]naphthalene
  • 3H-Cyclopenta[a]naphthalene

These compounds share structural similarities with 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene, particularly the presence of fused ring systems .

Uniqueness

What sets this compound apart is its combination of a cyclopropane ring with an oxirane ring, which imparts unique chemical properties and reactivity. This structural uniqueness makes it a valuable compound for studying the effects of ring strain and aromaticity in polycyclic systems .

Properties

CAS No.

277-96-3

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

3-oxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),2(4),5(7),8,10-pentaene

InChI

InChI=1S/C11H6O/c1-2-4-7-6(3-1)8-5-9(8)11-10(7)12-11/h1-4H,5H2

InChI Key

FXEAVKFTEXPDRN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C3=C(O3)C4=CC=CC=C24

Origin of Product

United States

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